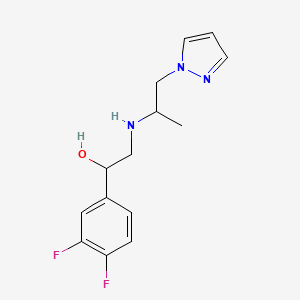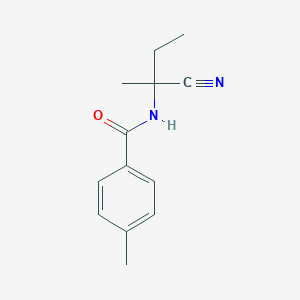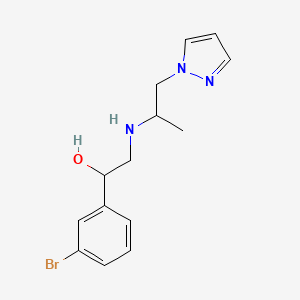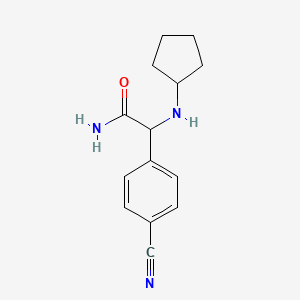
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as DFE, is a chemical compound that has been widely studied due to its potential applications in various fields of science. This compound has been synthesized using different methods and has been tested for its biochemical and physiological effects.
Mécanisme D'action
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. NOS is an enzyme that is involved in the production of nitric oxide, which is involved in the regulation of blood pressure. By inhibiting the activity of these enzymes, this compound has been shown to have anti-inflammatory and antihypertensive effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antihypertensive, and antioxidant effects. This compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to lower blood pressure by inhibiting the activity of NOS. Additionally, this compound has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and can be synthesized using relatively simple methods. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, including its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different enzymes and proteins. Further studies are also needed to determine the optimal dosage and administration of this compound for its potential use as a drug candidate.
Méthodes De Synthèse
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol can be synthesized using different methods, including the reaction between 3,4-Difluoroaniline and 2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in the presence of a catalyst. The reaction proceeds by adding 3,4-Difluoroaniline and 2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in a solvent, such as ethanol, and then adding a catalyst, such as triethylamine. The mixture is then heated under reflux for several hours until the reaction is complete. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(3,4-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been tested for its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. In biochemistry, this compound has been used as a tool to study the mechanism of action of certain enzymes and proteins. In pharmacology, this compound has been tested for its potential as a drug candidate for the treatment of cardiovascular diseases and hypertension.
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O/c1-10(9-19-6-2-5-18-19)17-8-14(20)11-3-4-12(15)13(16)7-11/h2-7,10,14,17,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXHMMQWIGASBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)

![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)

![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)




